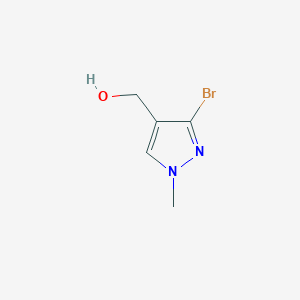

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol

Description

The exact mass of the compound (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-1-methylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSSWGFQUVLOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol. As a functionalized pyrazole, this molecule represents a valuable building block in medicinal chemistry and materials science. The pyrazole core is a privileged scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The presence of a bromo-substituent at the C3-position and a hydroxymethyl group at the C4-position offers versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecular architectures. This guide will detail a robust synthetic pathway, explore its chemical reactivity, particularly in cross-coupling reactions, and discuss its potential in the landscape of drug discovery.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets. A vast number of pyrazole derivatives have been synthesized and investigated for their pharmacological potential, leading to several commercially successful drugs.[1][2] The versatility of the pyrazole ring system stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties.

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is a strategically designed molecule that combines several key features. The N-methylation prevents tautomerism and provides a fixed substitution pattern. The bromine atom at the C3 position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl, heteroaryl, or alkyl substituents.[4][5] The hydroxymethyl group at the C4 position can be further oxidized to an aldehyde or carboxylic acid, or can be used in esterification or etherification reactions to introduce additional diversity. This combination of functionalities makes it a highly valuable intermediate for the construction of compound libraries for high-throughput screening in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental characterization data is not widely published. The mass spectrometry data presented here is based on predicted values.[6]

| Property | Value | Source |

| Molecular Formula | C₅H₇BrN₂O | |

| Molecular Weight | 191.03 g/mol | |

| CAS Number | 1781654-27-0 | [7] |

| Appearance | Solid (predicted) | - |

| Predicted XlogP | 0.4 | [6] |

| Monoisotopic Mass | 189.97418 Da | [6] |

| Predicted [M+H]⁺ | 190.98146 | [6] |

| Predicted [M+Na]⁺ | 212.96340 | [6] |

Synthesis of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol

The synthesis of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can be efficiently achieved through a two-step sequence starting from the readily available 3-bromo-1-methyl-1H-pyrazole. This pathway involves a Vilsmeier-Haack formylation followed by a selective reduction of the resulting aldehyde.

Caption: Synthetic workflow for (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol.

Step 1: Vilsmeier-Haack Formylation of 3-bromo-1-methyl-1H-pyrazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).[8][9] The pyrazole ring is sufficiently electron-rich to undergo this electrophilic substitution, with the formylation occurring preferentially at the C4 position.

Experimental Protocol:

-

Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask in an ice bath to 0 °C. To this, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 3-bromo-1-methyl-1H-pyrazole (1 equivalent) in anhydrous DMF. The reaction mixture is then heated to 70-80 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature and poured slowly onto crushed ice with vigorous stirring. The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide until a pH of 7-8 is reached. The precipitated product, 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Reduction of 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

The selective reduction of the aldehyde functionality to a primary alcohol can be readily accomplished using a mild reducing agent such as sodium borohydride (NaBH₄).[11][12] This reagent is highly effective for the reduction of aldehydes and ketones and is compatible with a wide range of other functional groups, including the bromo-substituent on the pyrazole ring.[11]

Experimental Protocol:

-

Reduction: In a round-bottom flask, dissolve 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol. Cool the solution in an ice bath to 0 °C. To this stirred solution, add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. The addition of NaBH₄ can cause foaming. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is completely consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water at 0 °C. The methanol is then removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. The final product, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol, can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Chemical Reactivity and Synthetic Utility

The synthetic value of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol lies in the orthogonal reactivity of its functional groups.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C3 position of the pyrazole ring is amenable to various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a particularly powerful tool for introducing aryl and heteroaryl substituents at this position.[4][13]

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a Schlenk flask, add (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%), and a base, typically sodium carbonate (Na₂CO₃) (2 equivalents).

-

Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), is then added. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with the progress monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-substituted pyrazolylmethanol.

The choice of catalyst, ligand, base, and solvent can be critical for achieving high yields and may require optimization depending on the specific arylboronic acid used.[4][14]

Reactions of the Hydroxymethyl Group

The primary alcohol functionality at the C4 position can undergo a variety of standard transformations:

-

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or to the carboxylic acid using stronger oxidants such as potassium permanganate (KMnO₄).

-

Esterification and Etherification: The alcohol can be readily converted to esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.

Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore, and derivatives of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol hold significant promise in various therapeutic areas.

-

Kinase Inhibitors: Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial targets in cancer therapy.[3] The ability to introduce diverse aryl and heteroaryl groups at the C3 position via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) to target the ATP-binding site of various kinases.

-

Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[1]

-

Antimicrobial Agents: The pyrazole nucleus is also found in compounds with antibacterial and antifungal activity.[1] The functional handles on (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol allow for the synthesis of a wide array of derivatives that can be screened for their antimicrobial efficacy.

Conclusion

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is a versatile and valuable building block for the synthesis of a wide range of functionalized pyrazole derivatives. Its straightforward two-step synthesis and the orthogonal reactivity of its bromo and hydroxymethyl groups make it an attractive starting material for medicinal chemists and researchers in materials science. The potential to generate diverse libraries of compounds through established synthetic methodologies, such as the Suzuki-Miyaura coupling, highlights its importance in the quest for novel therapeutic agents and functional materials. Further exploration of the reactivity and biological activity of derivatives of this compound is warranted and is expected to lead to the discovery of new molecules with significant scientific and commercial value.

References

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (URL: [Link])

-

Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

-

. (URL: Not available)

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (URL: [Link])

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. (URL: [Link])

-

Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (URL: [Link])

-

(3-bromo-1-methyl-1h-pyrazol-4-yl)methanol - PubChemLite. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (URL: [Link])

-

NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. (URL: [Link])

-

Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. (URL: [Link])

-

Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. (URL: [Link])

-

Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions - Sciforum. (URL: [Link])

-

Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC. (URL: [Link])

-

Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1 - ResearchGate. (URL: [Link])

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (URL: [Link])

-

(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate. (URL: [Link])

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (URL: [Link])

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one - ResearchGate. (URL: [Link])

- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b)

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - SciSpace. (URL: [Link])

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (URL: [Link])

-

reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. (URL: [Link])

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. (URL: [Link])

-

(PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - ResearchGate. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - (3-bromo-1-methyl-1h-pyrazol-4-yl)methanol (C5H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 7. 1781654-27-0|(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol|BLD Pharm [bldpharm.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. tcichemicals.com [tcichemicals.com]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol (CAS 1781654-27-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is a halogenated pyrazole derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique structural features, including the reactive bromine atom and the functional hydroxymethyl group on a methylated pyrazole core, make it an attractive starting material for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed potential synthetic route, and outlines its prospective applications in drug discovery and development.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds, frequently incorporated into the core structures of a wide array of biologically active molecules. The presence of a bromine atom at the 3-position and a hydroxymethyl group at the 4-position of the 1-methyl-1H-pyrazole ring in (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol offers multiple points for chemical modification. The bromine can participate in various cross-coupling reactions, while the alcohol functionality allows for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This dual functionality makes it a valuable intermediate for creating diverse chemical libraries for screening and lead optimization in drug discovery programs. Pyrazoles, in general, are known to be present in many natural products and synthetic drugs, with 4-bromopyrazoles being particularly valuable synthons in organic chemistry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is presented in Table 1. This data is essential for planning reactions, purification, and for understanding the compound's behavior in different solvent systems.

| Property | Value | Source |

| CAS Number | 1781654-27-0 | [2][3][4] |

| Molecular Formula | C5H7BrN2O | [5] |

| Molecular Weight | 191.03 g/mol | [3] |

| Physical Form | Solid | [4] |

| Purity | ≥98% | [4] |

| InChI Key | OUSSWGFQUVLOAV-UHFFFAOYSA-N | [4] |

| SMILES | CN1C=C(C(=N1)Br)CO | [5] |

| Storage | Refrigerator | [4] |

Synthesis and Reaction Mechanisms

While specific, detailed synthetic procedures for (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol are not extensively documented in publicly available literature[5], a logical and efficient synthetic route can be proposed based on established pyrazole chemistry. A plausible approach involves the reduction of a suitable precursor, such as a pyrazole-4-carbaldehyde or a pyrazole-4-carboxylic acid ester.

A common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction can be applied to a substituted pyrazole to introduce a formyl group at the 4-position. The resulting aldehyde can then be reduced to the desired alcohol.

Proposed Synthetic Pathway

A potential two-step synthesis of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is outlined below. This pathway begins with the readily available 3-bromo-1-methyl-1H-pyrazole.

Caption: Proposed two-step synthesis of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Vilsmeier-Haack Formylation of 3-bromo-1-methyl-1H-pyrazole

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C.

-

Reactant Addition: Once the Vilsmeier reagent has formed, add a solution of 3-bromo-1-methyl-1H-pyrazole in DMF dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the product.

-

Purification: Filter the crude product, wash with water, and purify by recrystallization or column chromatography to yield 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Step 2: Reduction of 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

-

Dissolution: Dissolve the 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Reduction: Cool the solution to 0°C and add a reducing agent, such as sodium borohydride (NaBH4), portion-wise with stirring.

-

Reaction: Allow the reaction to proceed at 0°C and then warm to room temperature, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography to obtain (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol.

Potential Applications in Drug Discovery and Development

The structural motifs present in (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol are found in a variety of pharmacologically active compounds. The pyrazole core is a well-known pharmacophore, and its substitution pattern can be tailored to target specific biological receptors or enzymes.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding pocket of the enzyme. The pyrazole ring of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can serve as a scaffold, with further modifications at the bromo and hydroxymethyl positions to enhance potency and selectivity. The bromine atom can be used as a handle for Suzuki, Stille, or Sonogashira coupling reactions to introduce larger aromatic or heteroaromatic groups, which can form key interactions with the kinase active site.

In the Synthesis of Agrochemicals

Pyrazole derivatives are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides. For example, some insecticidal anthranilic diamides utilize a bromopyrazole intermediate.[8] The unique substitution pattern of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol could be exploited to develop new classes of agrochemicals with improved efficacy and environmental profiles.

As a Building Block for Novel Heterocyclic Systems

The dual functionality of this compound allows for its use in the construction of more complex fused heterocyclic systems. For instance, the hydroxymethyl group can be converted to other functional groups that can participate in intramolecular cyclization reactions with substituents introduced at the 3-position (via the bromo group).

Safety and Handling

Based on the hazard statements for similar brominated pyrazole compounds, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol should be handled with care in a well-ventilated fume hood.[4][9] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements (Predicted):

Precautionary Statements (Predicted):

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Conclusion

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is a promising and versatile building block for chemical synthesis. Its straightforward, albeit not widely documented, proposed synthesis and the presence of two distinct and reactive functional groups make it a valuable tool for medicinal chemists and materials scientists. Further exploration of its reactivity and its incorporation into novel molecular frameworks is likely to lead to the discovery of new compounds with significant biological or material properties.

References

- BLDpharm. (n.d.). 1781654-27-0|(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol.

- Merck. (n.d.). (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol.

- abcr Gute Chemie. (n.d.). AB555066 | CAS 1781654-27-0.

- Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5.

- ChemScene. (n.d.). (3-Bromo-1H-pyrazol-1-yl)methanol.

- PubChemLite. (n.d.). (3-bromo-1-methyl-1h-pyrazol-4-yl)methanol.

- Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.

- Sigma-Aldrich. (n.d.). (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol.

-

CAS Common Chemistry. (n.d.). 7-epi-Taxol. Retrieved February 19, 2026, from [Link]

- CymitQuimica. (n.d.). 4-bromo-3-(hydroxymethyl)-1-methyl-1h-pyrazole-5-carbonitrile.

- ChemicalBook. (2026, January 13). 3-BROMO-1H-PYRAZOLE | 14521-80-3.

- PubChem. (n.d.). 3-bromo-1-methyl-4-nitro-1H-pyrazole.

- Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299.

- ChemScene. (n.d.). 1780427-34-0 | 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde.

- Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- J&K Scientific. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde | 287917-96-8.

-

ResearchGate. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved February 19, 2026, from [Link]

- KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.

Sources

- 1. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 2. 1781654-27-0|(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol|BLD Pharm [bldpharm.com]

- 3. AB555066 | CAS 1781654-27-0 – abcr Gute Chemie [abcr.com]

- 4. (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol | 1781654-27-0 [sigmaaldrich.com]

- 5. PubChemLite - (3-bromo-1-methyl-1h-pyrazol-4-yl)methanol (C5H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. 3-BROMO-1H-PYRAZOLE | 14521-80-3 [chemicalbook.com]

- 9. 3-bromo-1-methyl-4-nitro-1H-pyrazole | C4H4BrN3O2 | CID 13185127 - PubChem [pubchem.ncbi.nlm.nih.gov]

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol molecular weight and formula

Primary CAS: 1781654-27-0

Formula: C

Executive Summary

(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in the development of kinase inhibitors and fragment-based drug discovery (FBDD). Characterized by a rigid pyrazole core, a hydrophobic bromine handle, and a polar hydroxymethyl group, it serves as a versatile "linchpin" scaffold. The bromine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the hydroxymethyl group provides a vector for solubility enhancement or further derivatization into ethers, amines, or halides.

Chemical Identity & Physicochemical Properties[1][2]

The following data aggregates experimentally verified properties and high-confidence predicted values standard for this pyrazole class.

| Property | Value | Notes |

| CAS Number | 1781654-27-0 | Primary identifier for the methanol derivative.[1] |

| IUPAC Name | (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol | |

| Molecular Formula | C | |

| Molecular Weight | 191.03 g/mol | Monoisotopic Mass: 189.97 |

| SMILES | CN1C=C(CO)C(Br)=N1 | |

| Physical State | Solid | Typically off-white to pale yellow powder. |

| Solubility | DMSO, Methanol, DCM | Moderate solubility in water; highly soluble in polar organic solvents. |

| pKa (Calc) | ~13.5 (OH group) | Pyrazole nitrogen is weakly basic. |

| LogP (Calc) | ~0.4 - 0.6 | Lipophilicity is modulated by the polar hydroxyl group. |

Synthetic Methodology

The industrial and laboratory-scale synthesis of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol typically proceeds via the reduction of its corresponding ester or aldehyde precursor. This route ensures the retention of the bromine halogen, which can be sensitive to harsh reducing conditions (like catalytic hydrogenation).

Standard Protocol: Ester Reduction

Precursor: Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate

Reagents: Lithium Aluminum Hydride (LiAlH

Step-by-Step Workflow:

-

Preparation: Dissolve Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

-

Reduction: Slowly add LiAlH

(1.0–1.2 eq) or DIBAL-H (2.0 eq) dropwise to maintain temperature <5°C. The bromine substituent at C3 is generally stable to stoichiometric hydride reduction at low temperatures. -

Quenching: Upon completion (monitored by TLC/LC-MS), quench carefully with Glauber’s salt (Na

SO -

Isolation: Filter the solids, concentrate the filtrate in vacuo, and purify via silica gel flash chromatography (EtOAc/Hexane gradient).

Synthesis Diagram

The following diagram illustrates the transformation from the carboxylate precursor to the target alcohol, highlighting the preservation of the critical bromine handle.

Caption: Chemoselective reduction of the pyrazole ester to the primary alcohol using hydride donors.

Medicinal Chemistry Applications

This molecule is a "privileged scaffold" intermediate. Its utility lies in the orthogonal reactivity of its functional groups, allowing chemists to grow the molecule in specific vectors to probe biological binding pockets (e.g., ATP-binding sites of kinases).

Vectors of Diversity

-

C3-Bromine (Hydrophobic Vector):

-

Reactivity: Excellent substrate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

Application: Used to attach aryl or heteroaryl rings that occupy the hydrophobic "back pocket" of a protein target.

-

-

C4-Hydroxymethyl (Polar Vector):

-

Reactivity: Can be converted to an alkyl halide (using SOCl

or PBr -

Application: Often serves as a linker to solubilizing groups (e.g., morpholine, piperazine) or as a hydrogen bond donor/acceptor interacting with the hinge region or solvent front.

-

-

N1-Methyl (Steric/Solubility):

-

Role: Blocks a potential hydrogen bond donor, fixing the tautomeric state of the pyrazole and improving lipophilicity compared to the N-H analog.

-

Functionalization Workflow

Caption: Divergent synthesis pathways utilizing the orthogonal functional handles of the scaffold.

Analytical Profile (Predicted)

For verification during synthesis, the following spectroscopic signals are characteristic of the pure compound.

1H NMR (400 MHz, DMSO-d

- 7.70 – 7.90 ppm (s, 1H): Pyrazole C5-H . Characteristic downfield singlet.

-

4.80 – 5.00 ppm (t, 1H): –OH (Exchangeable with D

-

4.30 – 4.40 ppm (d, 2H): –CH

-

3.75 – 3.85 ppm (s, 3H): N-CH

LC-MS:

-

Ionization: ESI (+)

-

m/z: 191.0 / 193.0 [M+H]

(1:1 ratio due to

Safety & Handling

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Protocol:

Always manipulate this compound in a fume hood, especially when using halogenating agents (like SOCl

References

-

PubChem. "(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol - Compound Summary."[2] National Library of Medicine. [Link]

-

Chemistry Steps. "SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides." Organic Chemistry Educational Resources. [Link]

Sources

Synthesis and Process Optimization of (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol: A Mechanistic and Practical Guide

Executive Summary

(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 1781654-27-0) is a highly valuable synthetic intermediate. Halogenated pyrazoles are foundational scaffolds in the development of modern agrochemicals (such as anthranilic diamide insecticides like Rynaxypyr) and targeted pharmaceutical kinase inhibitors[1]. The primary challenge in synthesizing this specific building block lies in the regioselective N-methylation of the pyrazole core and the subsequent chemoselective reduction of the ester moiety without compromising the carbon-bromine bond. This whitepaper details a robust, two-phase synthetic pathway designed for high fidelity, scalability, and optimal regiocontrol.

Retrosynthetic Strategy & Mechanistic Design

The target molecule, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol, can be efficiently accessed via a two-step forward synthesis starting from commercially available ethyl 3-bromo-1H-pyrazole-4-carboxylate.

-

Phase 1 : Regioselective N-methylation to install the methyl group at the N1 position.

-

Phase 2 : Chemoselective reduction of the C4 ethyl ester to the corresponding primary alcohol.

Alternative routes, such as the direct bromination of 1-methyl-1H-pyrazole-4-carboxylic acid, often suffer from poor regiocontrol (yielding complex mixtures of 3-bromo and 5-bromo isomers) or require harsh Sandmeyer conditions using copper(II) bromide and nitrite sources[2]. Therefore, establishing the bromine atom prior to methylation provides a controllable steric environment to direct the subsequent N-alkylation.

Phase 1: Regioselective N-Methylation

The alkylation of 1H-pyrazoles typically yields a mixture of N1 and N2 alkylated isomers due to the tautomeric nature of the pyrazole ring. When ethyl 3-bromo-1H-pyrazole-4-carboxylate is reacted with iodomethane (MeI), the bulky bromine atom at the C3 position plays a critical role in directing the reaction.

Causality & Experimental Design

The use of cesium carbonate (Cs2CO3) in N,N-dimethylformamide (DMF) is a highly deliberate choice[3]. The large ionic radius of the cesium cation creates a highly soluble, reactive "naked" carbonate anion that efficiently deprotonates the pyrazole. Furthermore, the steric bulk of the C3-bromine atom heavily shields the adjacent N2 nitrogen. Consequently, the SN2 attack on the methyl iodide predominantly occurs at the kinetically accessible, less hindered N1 nitrogen. This steric shielding favors the formation of the 3-bromo-1-methyl isomer over the 5-bromo-1-methyl isomer by a 2:1 ratio[3].

Step-by-Step Protocol: N-Methylation

-

Preparation : In a reactor purged with inert gas, dissolve 5.6 g (25.57 mmol) of ethyl 3-bromopyrazole-4-carboxylate in 200 mL of anhydrous DMF[3].

-

Base Addition : Add 33.32 g (102.28 mmol, 4.0 equiv) of cesium carbonate (Cs2CO3) to the solution[3]. Stir for 15 minutes to ensure complete deprotonation.

-

Alkylation : Dropwise add 14.52 g (102.28 mmol, 6.37 mL, 4.0 equiv) of iodomethane (MeI)[3]. Maintain the reaction temperature strictly at 25°C to prevent thermodynamic equilibration that could alter the isomer ratio.

-

Reaction Monitoring : Stir the mixture at 25°C for 12 hours[3]. Monitor the disappearance of the starting material via LC-MS.

-

Quenching & Extraction : Dilute the mixture with 1000 mL of deionized water to quench the reaction and dissolve inorganic salts[3]. Extract the aqueous layer with ethyl acetate (500 mL)[3].

-

Washing & Drying : Wash the combined organic layers with saturated brine (500 mL × 3) to remove residual DMF[3]. Dry over anhydrous sodium sulfate and concentrate under reduced pressure[3].

-

Purification : Subject the crude residue to silica gel column chromatography (eluent gradient: petroleum ether/ethyl acetate = 10:1 to 5:1)[3]. This efficiently isolates the major ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate from the minor 5-bromo isomer.

Phase 2: Chemoselective Ester Reduction

The final phase requires the reduction of the C4 ester to a hydroxymethyl group.

Causality & Experimental Design

While Lithium Aluminum Hydride (LiAlH4) is a standard reagent for ester reductions, its aggressive hydride transfer capabilities can lead to unwanted hydrodehalogenation (cleavage of the C-Br bond), especially at elevated temperatures. To ensure absolute chemoselectivity, Diisobutylaluminum hydride (DIBAL-H) is utilized. By performing the reduction at cryogenic temperatures (-78°C to 0°C), DIBAL-H provides a controlled, step-wise hydride delivery that cleanly reduces the ester to the primary alcohol without disturbing the critical halogen substituent.

Step-by-Step Protocol: Ester Reduction

-

Preparation : Dissolve the purified ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate in anhydrous Tetrahydrofuran (THF) under a continuous nitrogen sweep.

-

Cooling : Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C.

-

Hydride Addition : Slowly add DIBAL-H (1.0 M solution in THF, 2.5 equiv) dropwise via a syringe pump, ensuring the internal temperature does not exceed -70°C.

-

Propagation : Remove the cooling bath and allow the reaction to slowly warm to 0°C over 2 hours. Verify complete conversion via TLC (UV active).

-

Quenching (Self-Validating Step) : Carefully quench the reaction by adding an equal volume of saturated aqueous Rochelle's salt (sodium potassium tartrate). Stir vigorously at room temperature for 1-2 hours until the initially formed aluminum emulsion breaks into two distinct, clear layers. This visual cue validates the successful breakdown of the aluminum complex.

-

Isolation : Extract with ethyl acetate, wash with brine, dry over magnesium sulfate, and evaporate the solvent to yield pure (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol.

Quantitative Data Analysis

The steric influence during the N-methylation phase dictates the final yield. The quantitative distribution of the isomers is summarized below:

| Reaction Parameter | Value / Yield | Observation / Causality |

| Starting Material | 5.6 g (25.57 mmol) | Ethyl 3-bromo-1H-pyrazole-4-carboxylate[3] |

| Major Product Yield | 2.0 g (33.6%) | Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (Attack at N1)[3] |

| Minor Product Yield | 1.0 g (16.8%) | Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (Attack at N2)[3] |

| Regioselectivity Ratio | 2 : 1 | Favors N1 due to C3-Br steric shielding |

Visualizations of the Synthetic Workflows

Figure 1: Two-phase synthesis workflow from ethyl 3-bromo-1H-pyrazole-4-carboxylate to target.

Figure 2: Steric hindrance model dictating the 2:1 regioselectivity during N-methylation.

Conclusion

The synthesis of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol requires strict adherence to regiochemical and chemochemical principles. By leveraging the inherent steric bulk of the C3-bromine atom during N-methylation and employing mild, temperature-controlled hydride sources for ester reduction, chemists can reliably scale this critical building block for downstream pharmaceutical and agrochemical applications.

References

- Google Patents. "US5223526A - Pyrazole carboxanilide fungicides and use".

Sources

Spectroscopic and Structural Elucidation of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol: A Technical Guide

Introduction

The foundational chemical information for (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is as follows:

| Identifier | Value |

| CAS Number | 1781654-27-0[1][2] |

| Molecular Formula | C₅H₇BrN₂O[3] |

| Molecular Weight | 191.03 g/mol [1][2] |

| InChI Key | OUSSWGFQUVLOAV-UHFFFAOYSA-N[3] |

This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical characterization of this and similar heterocyclic compounds.

Molecular Structure and Predicted Spectroscopic Features

The structure of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol, with its key functional groups, dictates its spectroscopic behavior. The pyrazole ring provides a distinct aromatic character, while the bromo, methyl, and methanol substituents each contribute unique signals.

Caption: Chemical structure of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 | Singlet | 1H | C5-H | The proton on the pyrazole ring is expected to be a singlet as there are no adjacent protons. Its chemical shift is in the aromatic region. |

| ~ 4.6 | Singlet | 2H | -CH₂OH | The methylene protons adjacent to the hydroxyl group and the pyrazole ring are expected to be a singlet. The chemical shift is influenced by the electronegative oxygen and the aromatic ring. |

| ~ 3.8 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom will appear as a singlet in a region typical for N-methyl groups on heteroaromatic rings. |

| ~ 2.0 | Broad Singlet | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature. It can be confirmed by D₂O exchange. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents like DMSO-d₆ or Methanol-d₄ can also be used.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-10 ppm.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm).

-

Integrate the signals.

-

Caption: Workflow for NMR Data Acquisition and Processing.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 | C3-Br | The carbon atom bonded to the electronegative bromine atom and within the pyrazole ring is expected to be significantly downfield. |

| ~ 135 | C5 | The chemical shift of this pyrazole ring carbon is in the typical aromatic region. |

| ~ 120 | C4 | The carbon atom of the pyrazole ring bearing the methanol substituent. |

| ~ 60 | -CH₂OH | The methylene carbon is deshielded by the attached oxygen atom. |

| ~ 40 | N-CH₃ | The N-methyl carbon appears in a typical region for such groups on a heteroaromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1480 | Medium-Weak | C=C and C=N stretch (pyrazole ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| 600-500 | Medium-Strong | C-Br stretch |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 190 and 192 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments:

-

[M-H₂O]⁺: Loss of water from the methanol group, m/z 172/174.

-

[M-CH₂OH]⁺: Loss of the hydroxymethyl group, m/z 159/161.

-

[M-Br]⁺: Loss of the bromine atom, m/z 111.

-

The predicted m/z for the protonated molecule [M+H]⁺ is 190.98146[4].

Caption: Predicted key fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol. By understanding these expected spectral features and following the provided experimental protocols, researchers can confidently synthesize and characterize this compound. The combination of these analytical techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity of subsequent research.

References

-

PubChem. (n.d.). (3-bromo-1-methyl-1h-pyrazol-4-yl)methanol. Retrieved March 7, 2026, from [Link]

Sources

Technical Guide: Solubility Profile of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol

This guide provides an in-depth technical analysis of the solubility profile for (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol , a specialized heterocyclic building block.[1][2] As specific experimental solubility data is not publicly indexed for this exact CAS, this guide synthesizes structure-activity relationships (SAR) from analogous pyrazole derivatives to provide a high-confidence predictive landscape, followed by validated protocols for empirical determination.[1][2][3]

Executive Summary

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 1781654-27-0) is a functionalized pyrazole intermediate used primarily in the synthesis of bioactive small molecules.[1][2] Its physicochemical behavior is governed by a "push-pull" polarity: the lipophilic bromine and methyl groups contrast with the hydrophilic hydroxymethyl moiety.[2][3]

-

Primary Solvents: DMSO, DMF (High solubility >50 mg/mL).[2][3]

-

Secondary Solvents: Methanol, Ethanol, Dichloromethane (Moderate to High).[2][3]

-

Anti-Solvents: Hexanes, Heptane, Water (Low to Insoluble).[2][3]

Physicochemical Identity & Solubility Prediction

Understanding the molecular architecture is the first step to predicting solvent interaction.[2][3]

| Property | Value (Predicted) | Impact on Solubility |

| Structure | Pyrazole core, 1-Me, 3-Br, 4-CH2OH | Planar aromatic system with distinct polar/non-polar regions.[1][2][3] |

| Molecular Weight | 191.03 g/mol | Low MW favors dissolution; kinetics will be rapid. |

| LogP (Octanol/Water) | ~0.4 – 0.7 | Slightly lipophilic.[2][3] Soluble in organic media; poor water solubility.[2][3] |

| H-Bond Donors (HBD) | 1 (-OH) | Excellent compatibility with protic solvents (MeOH, EtOH).[1][2][3] |

| H-Bond Acceptors (HBA) | 3 (N, O) | High affinity for polar aprotic solvents (DMSO).[1][2][3] |

| pKa | ~13-14 (Alcohol) | Neutral at physiological pH; pH adjustment unlikely to aid aqueous solubility.[2][3] |

The Solubility Landscape

Based on the Hansen Solubility Parameters for pyrazole alcohols, the following solvent compatibility is projected:

-

Tier 1: High Solubility (Recommended for Stock Solutions)

-

Tier 2: Moderate-High Solubility (Reaction Media)

-

Methanol / Ethanol: The primary alcohol tail allows full miscibility with lower alcohols.[1][2]

-

DCM (Dichloromethane): Good solubility due to the lipophilic bromine/methyl groups.[2][3] Ideal for extractions.[2][3]

-

THF (Tetrahydrofuran): Good general solvent, though potential for peroxide formation requires care.[2][3]

-

-

Tier 3: Low Solubility / Anti-Solvents (Precipitation) [2]

Experimental Protocols for Solubility Determination

Since batch-to-batch crystal polymorphism can alter solubility, empirical verification is required before critical assays.[2][3]

Workflow Visualization

The following decision tree outlines the optimal solvent selection and testing process.

Figure 1: Decision matrix for solvent selection and solubility validation based on intended application.

Protocol A: Visual Solubility Assessment (Tier 1)

Best for: Synthetic chemistry, checking reagents before reactions.[1][3]

-

Preparation: Weigh 10 mg of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol into a clear 4 mL glass vial.

-

Addition: Add 100 µL of the target solvent (e.g., DCM).

-

Current Concentration: 100 mg/mL.

-

-

Observation: Vortex for 30 seconds.

-

Calculation:

-

Sonication: If particles persist, sonicate at 40°C for 5 minutes to break crystal lattice energy.

Protocol B: Kinetic Solubility by HPLC (Tier 2)

Best for: Drug discovery, determining exact saturation limits.[1][2][3]

-

Saturation: Add excess solid (~5 mg) to 0.5 mL of solvent (PBS pH 7.4 or organic solvent) in a filter vial.

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Filtration: Filter through a 0.45 µm PTFE membrane (do not use Nylon, as pyrazoles may bind).[2][3]

-

Quantification: Inject filtrate into HPLC-UV (254 nm).

Applications & Handling

Storage of Solutions

-

DMSO Stocks: Stable at -20°C for >6 months.[3] Avoid repeated freeze-thaw cycles which can induce precipitation of hydrates.[2][3]

-

Stability: The primary alcohol is susceptible to oxidation to the aldehyde (3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde) if stored in non-degassed solvents under air.[1][2] Store under Argon/Nitrogen.

Troubleshooting "Oiling Out"

In synthesis, this compound may "oil out" (form a second liquid phase) rather than crystallize during workup.

-

Cause: Presence of trace DCM or impurities preventing lattice formation.[2]

-

Solution: Triturate with Diethyl Ether or Hexanes/Ethyl Acetate (9:1) and scratch the flask wall to induce nucleation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84719611, (3-bromo-1-methyl-1h-pyrazol-4-yl)methanol. Retrieved from [Link][2][3]

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] (Standard protocol reference for solubility tiers).

Sources

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol safety and handling precautions

An In-depth Technical Guide to the Safe Handling of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol (CAS No: 1781654-27-0). As a substituted pyrazole, this compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of novel therapeutic agents.[1][2][3] The presence of a brominated heterocyclic ring and a methanol group necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research. This document synthesizes data from authoritative safety data sheets and chemical literature to provide a field-proven framework for risk mitigation.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of safe laboratory practice. These properties influence storage conditions, handling techniques, and potential reactivity.

| Property | Value | Source |

| CAS Number | 1781654-27-0 | [4][5] |

| Molecular Formula | C₅H₇BrN₂O | [6] |

| Molecular Weight | 191.03 g/mol | [5] |

| Appearance | Solid (form may vary) | [7] |

| InChIKey | OUSSWGFQUVLOAV-UHFFFAOYSA-N | [6] |

Note: As a specialized research chemical, extensive physical property data such as melting point, boiling point, and solubility are not always publicly available and should be determined empirically under controlled conditions if required.

Hazard Identification and Toxicological Profile

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is classified as hazardous. The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory irritation. The Globally Harmonized System (GHS) classifications, derived from supplier safety data sheets for this and structurally analogous compounds, provide a clear warning of its potential health effects.[8][9]

GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[9]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[8][9][10]

-

Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[8][9][10]

-

Specific target organ toxicity (single exposure) (Category 3), Respiratory system: H335 - May cause respiratory irritation.[9][11]

Toxicological Narrative: The toxicological properties of many research chemicals have not been fully investigated.[12] The hazard classifications are based on available data and predictive modeling for similar structures. The bromo-pyrazole moiety is a common feature in biologically active molecules, but this reactivity can also pose toxicological risks.[13] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[12] Skin contact can cause redness and irritation, while eye contact is expected to result in serious, potentially damaging, irritation.[8][10][12] Inhalation of dust or aerosols can irritate the respiratory tract.[11]

It is also critical to consider the compound's structure: a substituted methanol. While the toxicity is primarily driven by the bromo-pyrazole core, the potential for metabolic release of toxic metabolites cannot be discounted without specific toxicological studies. For context, methanol itself is metabolized to highly toxic formic acid, which can cause metabolic acidosis and severe damage to the optic nerve and central nervous system.[14][15]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls and appropriate PPE to create a robust safety barrier.

Engineering Controls:

-

Fume Hood: All handling of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[10][16] This is the primary method for preventing inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8][11]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[8][12]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to protect the user from specific, identified hazards.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8][12] A face shield should be worn in addition to goggles when there is a significant risk of splashes.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[12] Given that no specific breakthrough time data is available, it is prudent to change gloves frequently and immediately after any known contact.

-

Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened. Ensure the material is appropriate for the chemicals being handled.

-

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[8] Respirator use requires a formal respiratory protection program, including fit testing and training.

Safe Handling, Storage, and Incompatibility

Procedural Workflow for Safe Handling: The following diagram outlines the critical stages of handling the compound within a laboratory setting, emphasizing the integration of safety checks at each step.

Caption: Workflow for safe laboratory handling of the compound.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][11][16]

-

Keep away from incompatible materials.

-

The storage area should be locked or otherwise secured to prevent unauthorized access.[8]

Chemical Incompatibility:

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive, reactions.

-

Strong Bases: May cause decomposition or unwanted side reactions.[8][12]

-

Moisture: Some brominated compounds can be sensitive to moisture, leading to hydrolysis or degradation over time.[7][9]

Emergency Procedures: A Self-Validating System

In an emergency, response must be rapid, decisive, and safe. Each protocol is designed to mitigate harm and prevent escalation.

First-Aid Measures:

-

General Advice: If symptoms persist after any exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet.[8][11]

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8][9][11]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[8][10][11]

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[8][9][12]

Spill and Leak Containment:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

-

Contain: Prevent further leakage or spreading of the material if it is safe to do so.[9]

-

Absorb and Collect: For a solid spill, carefully sweep up the material to avoid creating dust. For a solution, use an inert absorbent material. Place the collected material into a suitable, labeled, and closed container for disposal.[7][11]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

Report: Report the incident to the appropriate laboratory safety personnel.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can produce hazardous gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[12]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Waste Disposal

Chemical waste must be managed in a way that ensures the safety of personnel and protects the environment.

-

Dispose of contents and containers to an approved waste disposal plant in accordance with all local, state, and federal regulations.[8][11]

-

Do not empty into drains or release into the environment.[12]

-

This compound is a halogenated organic. It must be segregated into a properly labeled halogenated organic waste stream for incineration or other approved disposal methods.

Conclusion

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is a valuable research tool with a defined set of hazards that can be effectively managed through a disciplined application of safety protocols. By understanding its chemical properties, adhering to engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this compound with a high degree of safety and confidence. The principles of risk assessment, procedural discipline, and emergency preparedness are paramount to ensuring a safe research environment.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET for (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 3-Amino-4-bromo-1H-pyrazole.

- Echemi. (n.d.). 3-AMINO-4-BROMO-1-METHYLPYRAZOLE Safety Data Sheets.

- Fisher Scientific. (2025). SAFETY DATA SHEET for 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine.

- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.

- Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-pyrazole 96%.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.

- BLDpharm. (n.d.). (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol.

- CymitQuimica. (2026). Safety Data Sheet for (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol.

- Kumar, V., & Chawla, P. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- PubChem. (n.d.). 3-bromo-1-methyl-4-nitro-1H-pyrazole.

- Merck. (n.d.). (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol.

- ChemScene. (n.d.). (3-Bromo-1H-pyrazol-1-yl)methanol.

- PubChem. (n.d.). 3-Bromo-1-methyl-1H-pyrrole.

- PubChemLite. (2026). (3-bromo-1-methyl-1h-pyrazol-4-yl)methanol.

- CymitQuimica. (2024). Safety Data Sheet for (5-bromo-1H-pyrazol-3-yl)methanol hydrochloride.

- WikEM. (2022). Methanol toxicity.

- El-Sayed, N. N. E., et al. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC.

- El-Sayed, M. A. A., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.

- Wood, D. M., & Dargan, P. I. (2025). Methanol Toxicity. StatPearls - NCBI Bookshelf.

- ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.

Sources

- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. 1781654-27-0|(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol|BLD Pharm [bldpharm.com]

- 5. (3-BROMO-1-METHYL-1H-PYRAZOL-4-YL)METHANOL - [sigmaaldrich.com]

- 6. PubChemLite - (3-bromo-1-methyl-1h-pyrazol-4-yl)methanol (C5H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.ca [fishersci.ca]

- 13. orientjchem.org [orientjchem.org]

- 14. Methanol toxicity - WikEM [wikem.org]

- 15. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol: Sourcing, Purity Standards, and Synthetic Utility in Drug Development

Executive Summary

In modern medicinal chemistry, pyrazole derivatives are privileged scaffolds, frequently incorporated into kinase inhibitors, central nervous system (CNS) modulators, and agrochemicals due to their favorable pharmacokinetic profiles and hydrogen-bonding capabilities. Among these building blocks, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 1781654-27-0) stands out as a highly versatile, dual-functional intermediate.

This technical guide provides an authoritative analysis of the commercial sourcing, purity validation, and synthetic utility of this specific pyrazole scaffold. By detailing the causality behind specific quality control (QC) measures and synthetic protocols, this whitepaper equips drug development professionals with self-validating workflows to ensure reproducibility and high yields in downstream functionalization.

Chemical Identity & Structural Significance

The strategic value of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol lies in its orthogonal reactivity. The molecule possesses three critical structural features:

-

N-Methylation: The methyl group at the N1 position prevents tautomerization, locking the pyrazole ring into a single defined regioisomer. This is critical for maintaining predictable structure-activity relationships (SAR) during hit-to-lead optimization.

-

C3-Bromine Atom: The halogen at the C3 position is highly activated for oxidative addition by transition metals, serving as an ideal handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1].

-

C4-Hydroxymethyl Group: The primary alcohol at the C4 position can be independently functionalized. It can be oxidized to an aldehyde or carboxylic acid, or converted into an alkyl halide for nucleophilic substitution[2].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol |

| CAS Number | 1781654-27-0 |

| Molecular Formula | C5H7BrN2O |

| Molecular Weight | 191.03 g/mol |

| Physical Form | Solid |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

Commercial Sourcing & Purity Standards

Procuring high-quality building blocks is the first line of defense against synthetic failure. Impurities such as debrominated analogs or over-oxidized derivatives can poison transition metal catalysts or complicate chromatographic purification downstream.

Commercial suppliers typically offer this compound at a standard purity of ≥98% . Due to the potential for slow auto-oxidation of the benzylic-like primary alcohol or dimerization under thermal stress, cold storage (4°C) is universally recommended[3].

Table 2: Commercial Supplier Matrix

| Supplier | Purity Claim | Storage/Shipping Requirement | Reference |

| Sigma-Aldrich (Merck) | 98% | Refrigerator (4°C) | [3] |

| BLDpharm | ≥98% | Cold-chain transportation | [4] |

| CP Lab Safety | 98% | Room Temp / Refrigerator | [5] |

| abcr Gute Chemie | Not specified | Standard | [6] |

| FUJIFILM Wako | Research Grade | Standard | [7] |

Analytical Validation & Quality Control (QC)

Relying solely on a Certificate of Analysis (CoA) introduces risk. As a best practice, incoming batches must be subjected to a self-validating QC workflow before entering the synthetic pipeline.

Step-by-Step Methodology: HPLC-UV Purity Validation

Causality & Rationale: The conjugated

-

Sample Preparation: Dissolve 1.0 mg of the scaffold in 1.0 mL of LC-MS grade Acetonitrile/Water (1:1).

-

Column Selection: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

Solvent A: 0.1% TFA in Milli-Q Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 5.0 minutes; Flow rate: 0.5 mL/min.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: The main peak must account for

98.0% of the total Area Under the Curve (AUC). The absence of a peak corresponding to [M-Br] (MW ~112) via coupled MS confirms structural integrity.

Fig 1. Standardized Quality Control and Validation Workflow for Pyrazole Scaffold Sourcing.

Synthetic Utility & Downstream Applications

The true value of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is realized in its divergent synthetic pathways. The independent reactivity of the C3 and C4 positions allows for the rapid generation of complex libraries.

Fig 2. Divergent Synthetic Pathways Leveraging the Dual-Functional Handles of the Pyrazole Scaffold.

Protocol 1: Chemoselective Oxidation of the C4-Methanol Group

To utilize the C4 position for reductive aminations or olefination (e.g., Wittig reactions), the primary alcohol must be oxidized to an aldehyde[2].

Causality & Rationale: Strong oxidants (like Jones reagent) will push the alcohol all the way to a carboxylic acid. To arrest the oxidation at the aldehyde stage, we utilize activated Manganese Dioxide (MnO

Step-by-Step Methodology:

-

Charge an oven-dried round-bottom flask with (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Add activated MnO

(10.0 equiv) in a single portion. Note: A large excess is required because the reaction occurs on the solid surface of the reagent. -

Stir the suspension vigorously at room temperature for 12-16 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

-

Upon completion, filter the mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM.

-

Concentrate the filtrate under reduced pressure to yield 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3-Position

The C3-bromo group is an excellent substrate for Suzuki-Miyaura couplings to install aryl or heteroaryl groups, a common motif in CNS-active drugs (e.g., mGlu1 positive allosteric modulators)[8].

Causality & Rationale: Pyrazole nitrogens can coordinate to Palladium, potentially poisoning the catalyst. To prevent this, we utilize bulky, electron-rich ligands (such as BrettPhos or dppf). A biphasic solvent system (Dioxane/Water) is used because water is strictly required to dissolve the inorganic base (K

Step-by-Step Methodology:

-

In a microwave vial, combine (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K

CO -

Add Pd(dppf)Cl

(0.05 equiv) as the catalyst. -

Suspend the mixture in a 4:1 mixture of 1,4-Dioxane and Water (0.2 M).

-

Degas the mixture by bubbling Argon or Nitrogen through the solution for 5 minutes. Crucial step: Oxygen will rapidly degrade the Pd(0) active species.

-

Seal the vial and heat to 90°C for 4 hours (or 110°C for 30 mins via microwave irradiation).

-

Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na

SO

Conclusion

(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol is a highly strategic building block that offers medicinal chemists precise control over molecular architecture. By sourcing high-purity (≥98%) material, enforcing rigorous cold-storage protocols, and applying chemically logical, self-validating workflows, researchers can seamlessly integrate this scaffold into complex drug discovery pipelines. Understanding the mechanistic causality behind reagent selection—such as utilizing bulky Pd-ligands to avoid catalyst poisoning or mild oxidants to prevent over-oxidation—is the key to unlocking the full synthetic potential of this molecule.

References

-

CP Lab Safety. (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol, 98%. Retrieved from:[Link]

-

National Institutes of Health (PMC). Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models. Retrieved from:[Link]

Sources

- 1. 3-bromo-4-iodo-1-methyl-1H-pyrazole | 1619993-43-9 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol | 1781654-27-0 [sigmaaldrich.com]

- 4. 1781654-27-0|(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. AB555066 | CAS 1781654-27-0 – abcr Gute Chemie [abcr.com]

- 7. 1781654-27-0・(3-Bromo-1-methyl-1h-pyrazol-4-yl)methanol・(3-Bromo-1-methyl-1h-pyrazol-4-yl)methanol【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 8. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of novel pyrazole-based therapeutic agents

An In-depth Technical Guide to the Discovery of Novel Pyrazole-Based Therapeutic Agents

Authored by: A Senior Application Scientist

Foreword: The Pyrazole Nucleus as a Privileged Scaffold